4-ethoxy-N-(3-iodophenyl)benzamide
Overview
Description
4-ethoxy-N-(3-iodophenyl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group at the 4-position and an iodophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-iodophenyl)benzamide typically involves the following steps:
Formation of 4-ethoxybenzoic acid: This can be achieved through the ethylation of 4-hydroxybenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Conversion to 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation with 3-iodoaniline: The 4-ethoxybenzoyl chloride is reacted with 3-iodoaniline in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group can be coupled with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or other substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can yield products such as carboxylic acids or quinones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Coupling Products: Coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-ethoxy-N-(3-iodophenyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-iodophenyl)benzamide: Similar structure but with the iodine atom at the 4-position.
4-methoxy-N-(3-iodophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-ethoxy-N-(3-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-ethoxy-N-(3-iodophenyl)benzamide is unique due to the specific positioning of the ethoxy and iodophenyl groups, which can influence its reactivity and interactions. The iodine atom provides unique reactivity patterns, particularly in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
4-ethoxy-N-(3-iodophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBMJRCCJCEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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